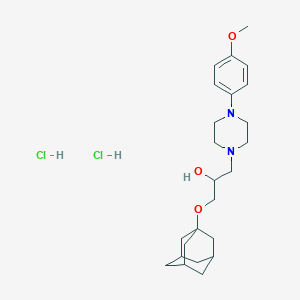

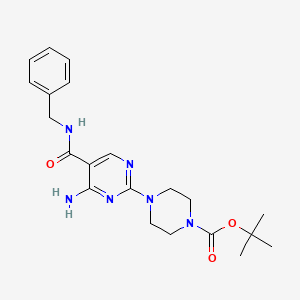

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

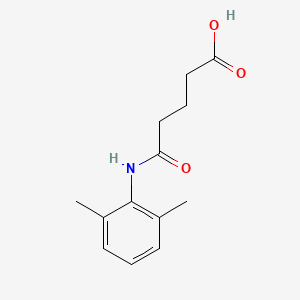

The compound contains several functional groups including a 3,4-dihydroquinoline, a 1,2,4-triazole, and a pyridine. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The 3,4-dihydroquinoline and the 1,2,4-triazole are likely to be planar due to the presence of conjugated pi bonds. The pyridine ring may introduce some degree of non-planarity depending on its position in the molecule .Chemical Reactions Analysis

Again, while specific reactions of this compound are not available, compounds containing these functional groups are known to undergo a variety of reactions. For example, the 1,2,4-triazole can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the 1,2,4-triazole and pyridine rings would likely make this compound a base .Applications De Recherche Scientifique

Reaction Mechanisms and Synthetic Approaches

Synthesis of Hetaryl-Substituted Benzoxazoles : Research on the oxidative cyclization of phenolic Schiff's bases has led to the synthesis of benzoxazole derivatives, demonstrating the potential of heterocyclic compounds in diverse synthetic pathways (Ozokan et al., 2008).

Synthesis of Dihydroquinazolinones : A study on the one-pot three-component reaction catalyzed by l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate showcases the efficiency of novel catalysts in synthesizing heterocyclic compounds like dihydroquinazolinones, highlighting their broad utility in chemical synthesis (Ghorbani‐Choghamarani & Zamani, 2012).

Catalyzed Synthesis of Dihydropyridines : The catalyzed addition of activated terminal alkynes to 1-acylpyridinium salts, leading to dihydropyridines with excellent enantioselectivity, reflects the advanced methodologies in constructing complex heterocyclic structures for potential applications in various fields (Sun et al., 2007).

Applications in Material Science and Pharmaceutical Chemistry

Heterocyclic Derivatives as Antioxidants : The synthesis and evaluation of 4-hydroxy quinolinone derivatives for their antioxidant efficiency in lubricating greases demonstrate the applicability of heterocyclic compounds in enhancing the performance of industrial materials (Hussein et al., 2016).

Antibacterial Activity of Novel Series : The creation of novel heterocyclic compounds and their evaluation for antibacterial activities underscore the potential of such compounds in developing new therapeutic agents (Joshi et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-22-18(15-9-4-5-11-20-15)21-24(19(22)26)13-17(25)23-12-6-8-14-7-2-3-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUNOFKJPVDBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)

![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)

![2-[(3-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2674613.png)

![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2674618.png)